
2-((6-Methylpyridin-3-yl)oxy)ethanol
Overview
Description
The compound "2-((6-Methylpyridin-3-yl)oxy)ethanol" is not directly discussed in the provided papers. However, the papers do provide insights into related pyridyl compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of similar compounds. For instance, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, indicating that pyridyl alcohols can engage in chemical transformations relevant to polymer chemistry . Additionally, the synthesis and characterization of related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol and 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, provide insights into the molecular structures and potential reactivity of pyridyl-containing alcohols .
Synthesis Analysis
The synthesis of pyridyl alcohols and related compounds can be achieved through various chemical reactions. For example, the Knoevenagel condensation reaction has been used to synthesize 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde without the need for a catalyst or solvent . Similarly, the condensation of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde at high temperatures resulted in the formation of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol . These methods suggest that the synthesis of "2-((6-Methylpyridin-3-yl)oxy)ethanol" could potentially be achieved through analogous condensation reactions, albeit with appropriate precursors and reaction conditions tailored to the specific structure of the target molecule.
Molecular Structure Analysis
The molecular structure of pyridyl-containing compounds has been elucidated using various analytical techniques. For instance, 1-phenyl-2-(2-pyridyl)ethanol was characterized by IR, 1H-NMR, and single-crystal X-ray diffraction, revealing a monoclinic system with centrosymmetric space group P21/c . The crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol also showed a monoclinic system and P21/c space group, with the presence of intramolecular hydrogen bonds providing stability to the crystal structure . These findings suggest that "2-((6-Methylpyridin-3-yl)oxy)ethanol" would likely exhibit similar structural features, such as hydrogen bonding, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of pyridyl alcohols can be quite diverse. For example, 2-(pyridin-2-yl)ethanol has been shown to serve as a protecting group for methacrylic acid, which can be removed either chemically under alkaline conditions or thermally at temperatures above 110°C . This indicates that pyridyl alcohols can participate in selective chemical reactions, which could be relevant for the chemical transformations of "2-((6-Methylpyridin-3-yl)oxy)ethanol". Additionally, the benzylation of alcohols using a pyridinium salt has been described, suggesting that pyridyl alcohols can be substrates for etherification reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-((6-Methylpyridin-3-yl)oxy)ethanol" are not directly reported in the provided papers, the properties of related compounds can offer some insights. The stability of pyridyl alcohols under acidic conditions and their resistance to catalytic hydrogenolysis , as well as the influence of intramolecular hydrogen bonds on the stability of the crystal structure , are important considerations. These properties suggest that "2-((6-Methylpyridin-3-yl)oxy)ethanol" may exhibit similar stability characteristics, which could be relevant for its handling, storage, and potential applications in chemical synthesis or material science.
Scientific Research Applications
Water Oxidation Catalysts
Research by Zong and Thummel (2005) explored a family of Ru complexes for water oxidation. These complexes, including 2-((6-Methylpyridin-3-yl)oxy)ethanol derivatives, demonstrated promising results in oxygen evolution when added to an aqueous Ce(IV)-CF3SO3H solution.
Supramolecular Architectures
Telfer et al. (2008) investigated the coordination chemistry of similar compounds with transition metal ions, leading to the formation of hydrogen-bonded helicates and coordination polymers. This study, involving 6-methylpyridine-2-methanol, highlights the potential of such compounds in developing new molecular architectures (Telfer et al., 2008).
Asymmetric Transfer Hydrogenation
A study by Meriç et al. (2019) focused on the use of related compounds in catalysts for the asymmetric transfer hydrogenation of ketones. These catalysts were found to be effective in converting various ketones to their corresponding (R)-alcohols with high conversions and enantioselectivity (Meriç et al., 2019).
Ethanol Biosensing
Wu et al. (2008) developed a biofunctional hybrid nanocomposite for highly sensitive ethanol biosensing. This research involved carbon nanofibers and water-soluble iron(III) meso-tetrakis(N-methylpyridinum-4-yl) porphyrin, demonstrating the applicability of 2-((6-Methylpyridin-3-yl)oxy)ethanol in biosensor technology (Wu et al., 2008).
Chemosensor Development
Qiu (2012) synthesized a compound using a similar structure for developing a selective chemosensor for Eu3+. This compound showed potential in detecting environmental and medical Eu3+ (Qiu, 2012).
Antimicrobial and DNA Interaction Studies
Research by Abu-Youssef et al. (2010) demonstrated the antimicrobial activity of compounds containing 2-amino-3-methylpyridine, a close derivative, indicating potential biomedical applications. These compounds also showed interactions with DNA, which could have significant implications in molecular biology (Abu-Youssef et al., 2010).
properties
IUPAC Name |
2-(6-methylpyridin-3-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7-2-3-8(6-9-7)11-5-4-10/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJVJRIIHWLXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Methylpyridin-3-yl)oxy)ethanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

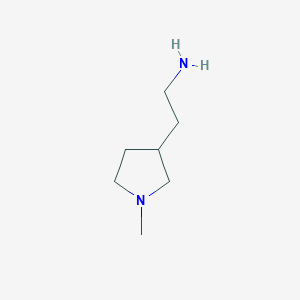

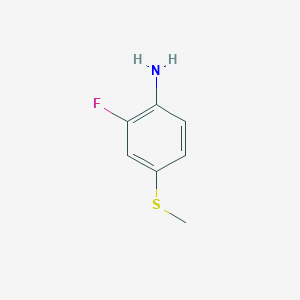


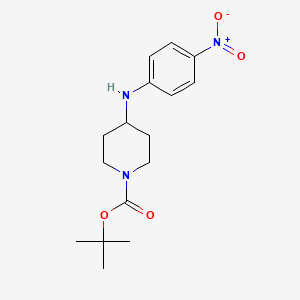
![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

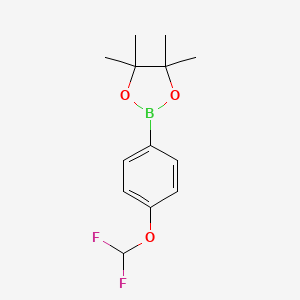
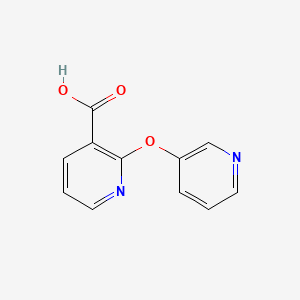
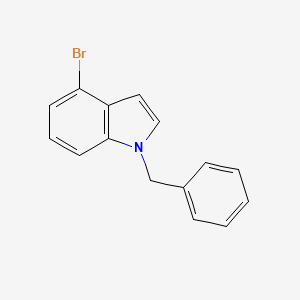
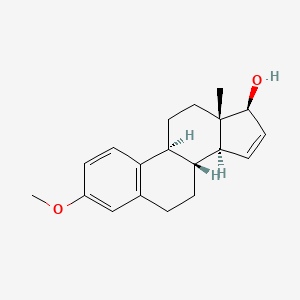
![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)
